molecular formula C22H23ClN4O3 B2523197 N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286720-47-5

N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2523197
CAS No.: 1286720-47-5
M. Wt: 426.9
InChI Key: ZESKQWSYMKOPNY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a chlorophenyl group, a methoxyphenyl group, a morpholino group, and a pyrazolyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group to the pyrazole core. This can be done via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholino Group: The morpholino group is then introduced through a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group on the pyrazole ring.

    Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed by reacting the intermediate with 3-chlorophenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide: Lacks the morpholino group, which may affect its biological activity and chemical reactivity.

    N-(3-chlorophenyl)-2-(4-(4-hydroxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.

Uniqueness

N-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is unique due to the presence of the morpholino group, which can enhance its solubility and ability to interact with biological targets

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-7-5-16(6-8-19)20-14-27(25-22(20)26-9-11-30-12-10-26)15-21(28)24-18-4-2-3-17(23)13-18/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKQWSYMKOPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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